molecular formula C12H21NO10 B584970 N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid CAS No. 14206-42-9

N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid

Cat. No. B584970
CAS RN: 14206-42-9
M. Wt: 339.297
InChI Key: NFUCYHODBBSMAK-BLMTXZDNSA-N
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Description

Compounds like “N-(Hydroxyacetyl)-2-O-methyl-a-neuraminic acid” belong to a class of organic compounds known as alpha hydroxy acids and derivatives . These compounds contain a carboxylic acid substituted with a hydroxyl group on the adjacent carbon .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using various techniques. For example, the Kjeldahl method is a method for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the density, melting point, boiling point, solubility in water, and other properties can be determined .

Mechanism of Action

The mechanism of action of a compound often involves its interaction with specific receptors or enzymes in the body. For example, retinoids exert their actions mainly through binding to the nuclear retinoic acid receptors (α, β, γ), which are transcriptional and homeostatic regulators .

Safety and Hazards

The safety and hazards of a compound can be determined through safety data sheets and other resources. For example, some compounds may be corrosive to metals, cause skin burns and eye damage, or may cause respiratory irritation .

properties

IUPAC Name

(2R,5R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5?,6-,8-,9-,10?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCYHODBBSMAK-PTSXKQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1(CC([C@H](C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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